molecular formula C7H7BCl2O3 B595142 4,5-Dichloro-2-methoxyphenylboronic acid CAS No. 1256354-93-4

4,5-Dichloro-2-methoxyphenylboronic acid

Cat. No. B595142
CAS RN: 1256354-93-4
M. Wt: 220.84
InChI Key: FLEKBCZAZMHPLQ-UHFFFAOYSA-N
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Description

“4,5-Dichloro-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BCl2O3 . It has a molecular weight of 220.85 . This compound is typically stored at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “4,5-Dichloro-2-methoxyphenylboronic acid” were not found, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are highly effective and involve palladium-catalyzed direct arylation .


Molecular Structure Analysis

The InChI code for “4,5-Dichloro-2-methoxyphenylboronic acid” is 1S/C7H7BCl2O3/c1-13-7-3-6 (10)5 (9)2-4 (7)8 (11)12/h2-3,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “4,5-Dichloro-2-methoxyphenylboronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudohalide under palladium catalysis .


Physical And Chemical Properties Analysis

“4,5-Dichloro-2-methoxyphenylboronic acid” is a solid at room temperature . The exact melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 4,5-Dichloro-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

These properties contribute to their wide use in various chemical reactions, including the Suzuki-Miyaura cross-coupling .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2-methoxyphenylboronic acid. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, safety measures suggest avoiding dust formation and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

(4,5-dichloro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEKBCZAZMHPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681695
Record name (4,5-Dichloro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-methoxyphenylboronic acid

CAS RN

1256354-93-4
Record name B-(4,5-Dichloro-2-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256354-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,5-Dichloro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-2-methoxyphenylboronic acid
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